Placidyl carbamate

Sedative-hypnotic pharmacology Carbamate prodrug design PK/PD differentiation

Placidyl carbamate (CAS 74283-25-3), systematically named (1E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl carbamate or ethchlorvynol carbamate, is the carbamate ester derivative of the sedative-hypnotic agent ethchlorvynol (Placidyl). It belongs to the class of tertiary acetylenic carbinol carbamates, with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 74283-25-3
Cat. No. B12010526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlacidyl carbamate
CAS74283-25-3
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCCC(C=CCl)(C#C)OC(=O)N
InChIInChI=1S/C8H10ClNO2/c1-3-8(4-2,5-6-9)12-7(10)11/h1,5-6H,4H2,2H3,(H2,10,11)/b6-5+
InChIKeyFCCBKWLMYXVTGQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Placidyl Carbamate (CAS 74283-25-3): Chemical Identity and Baseline Profile for Sourcing Decisions


Placidyl carbamate (CAS 74283-25-3), systematically named (1E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl carbamate or ethchlorvynol carbamate, is the carbamate ester derivative of the sedative-hypnotic agent ethchlorvynol (Placidyl). It belongs to the class of tertiary acetylenic carbinol carbamates, with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . First disclosed in Pfizer's patent literature and the foundational 1955 McLamore, P'an, and Bavley series on hypnotics and anticonvulsants, this compound was investigated as a carbamate-modified analog of ethchlorvynol with altered pharmacodynamic properties [1]. Unlike the parent carbinol ethchlorvynol (C₇H₉ClO, MW 144.60), the carbamate incorporates a -OC(O)NH₂ group in place of the tertiary hydroxyl, conferring distinct physicochemical and pharmacological characteristics that preclude simple substitution with either the parent alcohol or other carbamate hypnotics such as ethinamate [2].

Why Placidyl Carbamate Cannot Be Replaced by Generic In-Class Substitutes: Key Differentiation Rationale


Placidyl carbamate (ethchlorvynol carbamate) occupies a distinct position among acetylenic hypnotics that cannot be filled by simple substitution with either the parent carbinol (ethchlorvynol) or other carbamate hypnotics such as ethinamate or methylpentynol carbamate. The carbamate esterification of the tertiary hydroxyl group in ethchlorvynol fundamentally alters the molecule's pharmacokinetic profile: the carbamate was specifically shown to exhibit slower onset, longer duration of action, and increased potency relative to ethchlorvynol itself [1]. Furthermore, the compound bears a unique substitution pattern—a chlorovinyl group conjugated with an ethynyl-substituted carbamate center—that distinguishes it from ethinamate (1-ethynylcyclohexyl carbamate) and methylpentynol carbamate (meparfynol carbamate), both of which lack the chlorovinyl moiety and possess different aliphatic backbones [2]. This structural divergence translates into distinct analytical detection windows: after chemical conversion to α,β-unsaturated carbonyl derivatives, Placidyl carbamate-derived material absorbs at 268 nm, compared to 240 nm for ethinamate and 237 nm for methylpentynol carbamate, enabling specific identification in complex matrices [3]. For procurement in analytical reference standard, forensic, or pharmaceutical research contexts, substitution with a superficially similar acetylenic carbamate risks both misidentification and invalidation of comparative data.

Placidyl Carbamate (CAS 74283-25-3): Quantitative Comparative Evidence for Scientific Selection


Pharmacodynamic Differentiation from Parent Ethchlorvynol: Onset, Duration, and Potency

The carbamate ester of ethchlorvynol (Placidyl carbamate) was investigated in direct comparative pharmacological studies against the parent carbinol ethchlorvynol. According to the published record summarizing Pfizer's original investigations, the carbamate derivative demonstrated three differentiated pharmacological properties: a slower onset of action, a longer duration of hypnotic effect, and increased potency relative to ethchlorvynol [1]. These findings are consistent with the general observation in the tertiary acetylenic carbinol series that carbamate formation modifies pharmacodynamic parameters, though the effect is not uniform across all analogs: as McLamore et al. noted, 'Carbamate formation does not appear to have any consistent effect on activity or on toxicity' across the nine carbamates studied [2]. Despite these potentially advantageous properties, Placidyl carbamate was not advanced to commercial development, distinguishing it from ethchlorvynol which reached the market as Placidyl (Abbott Laboratories) [1]. Important caveat: The primary quantitative data (ED₅₀, TD₅₀, duration measurements) from the original P'an et al. (1955) pharmacological study are cited in secondary sources but were not accessible as direct numeric values within the scope of the present analysis. Users requiring precise potency ratios should consult the original J. Pharmacol. Exp. Ther. 1955, 114, 326–333 paper directly.

Sedative-hypnotic pharmacology Carbamate prodrug design PK/PD differentiation

UV Spectroscopic Differentiation Among Acetylenic Hypnotics After Chemical Conversion

A validated spectrophotometric method enables differentiation of Placidyl carbamate (analyzed as its ethchlorvynol-derived carbonyl product) from the closely related acetylenic hypnotics ethinamate and methylpentynol carbamate. After chemical conversion to their respective α,β-unsaturated carbonyl compounds, the three hypnotics exhibit distinct and well-resolved UV absorption maxima: the ethchlorvynol/Placidyl carbamate-derived carbonyl absorbs at 268 nm, ethinamate-derived carbonyl at 240 nm, and methylpentynol carbamate-derived carbonyl at 237 nm [1]. The 28 nm separation between Placidyl carbamate (268 nm) and ethinamate (240 nm), and the 31 nm separation from methylpentynol carbamate (237 nm), provides sufficient resolution for selective identification and quantification in mixture analysis. Furthermore, these carbonyl compounds contain active methylene groups that react with N-methylnicotinamide iodide under alkaline conditions, providing an orthogonal fluorimetric detection pathway [1]. A complementary colorimetric method based on silver acetylide formation and dithizonate complexation (λmax 472 nm) can assay 10–50 μg of compound with a standard deviation of 1.5–2.19%, applicable to all three acetylenic hypnotics for bulk quantification [2].

Forensic toxicology Analytical method validation Spectrophotometric identification

Physicochemical Property Differentiation: Calculated logP and Thermodynamic Parameters

Placidyl carbamate exhibits calculated physicochemical properties that distinguish it from the parent carbinol ethchlorvynol and from other acetylenic carbamate hypnotics. The carbamate modification increases molecular weight from 144.60 g/mol (ethchlorvynol, C₇H₉ClO) to 187.62 g/mol (Placidyl carbamate, C₈H₁₀ClNO₂) . Critically, the Crippen-calculated logP (octanol/water partition coefficient) for Placidyl carbamate is 1.616 [1], indicating moderate lipophilicity. In comparison, ethchlorvynol itself is described as highly lipid-soluble with rapid absorption and peak plasma levels within 1–1.5 hours [2]. The reduction in calculated logP for the carbamate relative to the parent carbinol (the latter being more lipophilic based on its rapid absorption profile) is consistent with the introduction of the polar carbamate (-OC(O)NH₂) group replacing the hydroxyl (-OH), contributing mechanistically to the observed slower onset of action. Additional Joback-calculated properties include: ΔfH°gas = -34.83 kJ/mol, normal boiling point Tboil = 559.74 K, critical temperature Tc = 785.41 K, and log10WS (water solubility) = -2.85 [1]. These computed parameters, while not experimentally verified, provide a basis for distinguishing Placidyl carbamate from related compounds in computational modeling, chromatographic method development, and formulation studies.

Physicochemical profiling QSAR modeling ADME prediction

Structural Differentiation: Carbamate Ester vs. Free Carbinol Pharmacology in the Tertiary Acetylenic Series

Placidyl carbamate is distinct within the tertiary acetylenic carbinol series as the only chlorovinyl-substituted member bearing a carbamate ester functionality. The McLamore, P'an, and Bavley (1955) study systematically prepared and evaluated nine carbamates of tertiary acetylenic carbinols, including the carbamate of ethyl β-chlorovinyl ethynyl carbinol (i.e., Placidyl carbamate) [1]. The study reported that carbamate formation does not produce a consistent effect on hypnotic activity or toxicity across the series—some carbamates showed enhanced activity, others showed reduced activity, and some showed unchanged profiles relative to their parent carbinols [1]. This non-uniform SAR stands in contrast to the more predictable carbamate modification effects seen in the methylpentynol series, where carbamates of methylpentynol homologues were reported to possess consistently increased narcotic properties compared with the parent carbinols [2]. Within this context, Placidyl carbamate's reported profile—slower onset, longer duration, and increased potency [3]—represents a distinct and non-obvious outcome of carbamate modification on the chlorovinyl-substituted acetylenic carbinol scaffold. The presence of the chlorine atom on the vinyl group further differentiates this compound from non-halogenated analogs such as the carbamate of methyl vinyl ethynyl carbinol, which served as the model substrate for synthetic method development in the same study [1].

Medicinal chemistry Structure-activity relationship Prodrug strategy

Regulatory and Inventory Classification: Distinct Status from Ethchlorvynol

Placidyl carbamate (ethchlorvynol carbamate, CAS 74283-25-3) is listed as a distinct chemical entity separate from ethchlorvynol (CAS 113-18-8) in the European Union's regulatory framework. Commission Implementing Regulation (EU) 2019/1776 classifies both substances under different tariff codes: ethchlorvynol under code 2905.51 and ethchlorvynol carbamate under code 2924.19, with the specific CAS number 74283-25-3 explicitly assigned to the carbamate [1]. This regulatory separation reflects the recognition of Placidyl carbamate as a chemically distinct substance rather than a simple derivative or impurity of ethchlorvynol. In contrast, ethinamate (1-ethynylcyclohexyl carbamate) is classified separately under its own regulatory entries. Placidyl carbamate is also referenced in the context of the United States Statutes at Large (Volume 109) in association with controlled substance scheduling discussions [2]. For procurement purposes, this distinct regulatory identity means that Placidyl carbamate must be sourced, declared, and documented separately from ethchlorvynol—generic substitution based on pharmacological class similarity is not permissible under chemical inventory compliance frameworks.

Regulatory compliance Controlled substance procurement Chemical inventory

Placidyl Carbamate (CAS 74283-25-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Analytical Reference Standard for Forensic Toxicology and Drug Identification

Placidyl carbamate serves as a certified analytical reference standard for forensic toxicology laboratories conducting differential identification of acetylenic hypnotics in biological specimens. The compound's distinct UV absorption at 268 nm (after carbonyl conversion) provides a 28–31 nm separation from ethinamate (240 nm) and methylpentynol carbamate (237 nm), enabling unambiguous spectroscopic identification [1]. Combined with the silver acetylide colorimetric method capable of detecting 10–50 μg with 1.5–2.19% precision [2], Placidyl carbamate enables orthogonal confirmation in cases where ethchlorvynol exposure must be distinguished from other acetylenic hypnotic ingestion.

Medicinal Chemistry SAR Libraries for Carbamate Prodrug Design

As the only chlorovinyl-substituted member among the nine carbamates systematically studied by McLamore, P'an, and Bavley (1955), Placidyl carbamate occupies a unique position in structure-activity relationship (SAR) libraries exploring carbamate modification of tertiary acetylenic carbinols [3]. Its reported profile—slower onset, longer duration, and increased potency relative to the parent carbinol [4]—contrasts with the non-uniform SAR observed across the series (where carbamate formation 'does not appear to have any consistent effect on activity or on toxicity'), making it an essential reference compound for computational and experimental studies investigating the structural determinants of carbamate prodrug success.

Chromatographic Method Development and Validation

For analytical laboratories developing HPLC, GC, or LC-MS methods for acetylenic hypnotic analysis, Placidyl carbamate provides a critical selectivity challenge compound. Its calculated logP of 1.616 and molecular weight of 187.62 g/mol [5] place it between ethchlorvynol (MW 144.60, higher lipophilicity) and ethinamate on the polarity spectrum, requiring careful optimization of mobile phase composition and column selection to achieve baseline resolution. The compound's carbamate functionality also offers distinct mass spectrometric fragmentation patterns compared to the parent alcohol, facilitating MRM transition development for tandem MS quantification.

Regulatory Compliance Sourcing for Controlled Substance Analog Research

For research institutions operating under DEA Schedule IV analog controls or EU chemical monitoring frameworks, Placidyl carbamate must be procured as a distinct chemical entity (CAS 74283-25-3, EU tariff code 2924.19) separate from ethchlorvynol (CAS 113-18-8, EU tariff code 2905.51) [6]. Its distinct regulatory identity, combined with its status as an investigated but non-commercialized derivative, makes it particularly relevant for academic research programs studying the regulatory boundaries of controlled substance analog provisions and the chemical factors that influence scheduling decisions.

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